4-(4-Bromophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline
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Overview
Description
This would typically include the IUPAC name, molecular formula, and structure of the compound.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of how the compound reacts with other substances. This could include its reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Antituberculosis Activity and Cytotoxicity Studies
A series of 3-heteroarylthioquinoline derivatives, which are closely related to the requested compound, were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. Some derivatives exhibited significant antituberculosis activity without toxic effects against the mouse fibroblast cell line NIH 3T3, highlighting their potential as antituberculosis agents (Selvam Chitra et al., 2011).
Synthetic Methodologies for Heterocyclic Compounds
Research on the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines from readily available precursors has been reported. These synthetic methodologies involve the formation of bromonium ylides as key intermediates, showcasing advanced strategies for constructing complex molecular frameworks (Jun He et al., 2016).
Development of Anticancer Agents
Substituted benzoquinazolinones, which include derivatives of the compound , have been synthesized and evaluated for their potential anticancer activity. Notably, some derivatives demonstrated significant anticancer effects, suggesting their usefulness in developing new therapeutic agents (M. Nowak et al., 2015).
Applications in Organic Synthesis
The compound and its derivatives have been explored in the context of organic synthesis, such as in the development of new synthetic methods for dihydroquinazolines and related heterocyclic compounds. These studies provide insights into efficient and versatile synthetic routes for the preparation of compounds with potential pharmaceutical applications (H. Kefayati et al., 2012).
Exploration of Antimicrobial Properties
The synthesis and characterization of novel sulfur-containing 1,2,4-triazole derivatives, including structures related to the compound of interest, have been performed with an emphasis on their antimicrobial activity. These studies highlight the potential of such compounds in addressing the challenge of microbial resistance and the development of new antimicrobials (D. V. N. Rao et al., 2014).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, such as its toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or related compounds that could be synthesized.
properties
IUPAC Name |
4-(4-bromophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2S2/c1-15-6-8-16(9-7-15)14-26-22-24-20-5-3-2-4-19(20)21(25-22)27-18-12-10-17(23)11-13-18/h6-13H,2-5,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHDCPUEHCFGEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)SC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline |
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